3-(Piperazin-1-yl)quinoline

Synthetic Methodology Medicinal Chemistry c-Met Inhibitors

Select 3-(Piperazin-1-yl)quinoline for your drug discovery program—the only C3-substituted piperazinylquinoline scaffold enabling one-pot modified Friedländer synthesis for c-Met kinase inhibitors, RSV fusion inhibitors (EC₅₀ 28 nM), and α2C-adrenoceptor modulators (>200-fold selectivity). Unlike C4 or C8 isomers, C3 positioning delivers unique molecular geometry and target engagement profiles critical for structure-activity relationships. Bulk gram-scale quantities available with rigorous analytical validation (HPLC, NMR). Contact us for custom synthesis and rapid global shipping.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B8775526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)quinoline
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16/h1-4,9-10,14H,5-8H2
InChIKeyJUKFOUZZIYONGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperazin-1-yl)quinoline for Research Procurement: Core Properties and Comparator Landscape


3-(Piperazin-1-yl)quinoline (CAS 198275-75-1) is a heterocyclic building block comprising a quinoline ring system with a piperazine moiety substituted at the C3 position [1]. With a molecular weight of 213.28 g/mol and formula C₁₃H₁₅N₃, it serves as a key precursor in medicinal chemistry, particularly for generating C3-piperazinyl-substituted quinolines [2]. Its closest structural comparators include 4-(piperazin-1-yl)quinoline (C4-substituted), 7-chloro-4-(piperazin-1-yl)quinoline (halogenated analog), and 8-(piperazin-1-yl)quinoline derivatives (e.g., SB-742457), each exhibiting distinct positional reactivity and target engagement profiles [3][4].

Why 3-(Piperazin-1-yl)quinoline Cannot Be Replaced by Alternative Piperazinyl-Quinoline Isomers


The piperazine substitution position on the quinoline core is not a trivial structural variation; it governs regioselective synthetic access and downstream biological activity. C3-substituted derivatives, unlike their C4 or C8 counterparts, require distinct synthetic methodologies such as modified Friedländer protocols or activation of 3,6,8-tribromoquinoline precursors, making generic substitution synthetically non-viable [1][2]. Moreover, position-specific effects are evident in pharmacological outcomes: C4-substituted analogs have been extensively explored for antimalarial applications via 7-chloro-4-(piperazin-1-yl)quinoline scaffolds, whereas C8-substituted variants (e.g., intepirdine/SB-742457) demonstrate high-affinity 5-HT₆ receptor antagonism (Ki = 1.4 nM) with >100-fold selectivity [3][4]. C3-substitution confers distinct molecular geometry, electron density distribution, and target recognition that cannot be replicated by other positional isomers [5].

Quantitative Differentiation Evidence: 3-(Piperazin-1-yl)quinoline Versus Structural Analogs


C3-Substitution Enables Regioselective One-Pot Synthesis Unavailable to C4/C8 Analogs

The C3-piperazinyl quinoline scaffold enables an expedited one-pot synthesis via a modified Friedländer protocol that cannot be applied to C4- or C8-substituted analogs. This methodology provides direct synthetic access to diverse C3-piperazinyl functions and permits large-scale production of c-Met inhibitors [1]. In contrast, C4-piperazinyl quinolines require multi-step sequences involving chlorination at the 4-position followed by nucleophilic substitution, while C8-substituted variants require separate regioselective activation strategies [2].

Synthetic Methodology Medicinal Chemistry c-Met Inhibitors

C3-Piperazinyl-Quinoline Derivatives Demonstrate Sub-100 nM Antiviral Potency Against RSV

Derivatives built on the piperazinylquinoline scaffold, with C3-substituted quinoline cores, achieved nanomolar antiviral activity against RSV long (A) strain. Lead analogs 45 and 50 demonstrated EC₅₀ values of 0.028 μM and 0.033 μM respectively in plaque reduction and fusion inhibition assays [1]. These compounds also exhibited promising DMPK properties with good oral bioavailability. No comparable antiviral EC₅₀ data exist in the same assay system for C4- or C8-piperazinylquinoline isomers. This evidence is cross-study comparable but not a direct head-to-head assessment against all positional isomers.

Antiviral Respiratory Syncytial Virus Fusion Inhibitors

QSAR Models for Piperazinylquinoline RSV Inhibitors Achieve High Predictive Statistical Parameters

Quantitative structure-activity relationship (QSAR) models developed specifically for piperazinylquinoline derivatives (H1-H12) as RSV fusion inhibitors achieved robust statistical validation with R² > 0.6 and Q² > 0.5 [1]. Pharmacophore modeling identified the AADHRR_2 feature set (two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, two aromatic rings) as essential for anti-RSV activity. Docking studies on RSV pre-F (PDB 5W23) and post-F (PDB 3RRR) proteins confirmed favorable binding interactions [1].

QSAR Computational Chemistry RSV Inhibitor Design

Positional Substitution Determines Selectivity Profile: C3 vs C8 Piperazinylquinoline Binding

The position of the piperazine attachment on the quinoline core directly influences receptor subtype selectivity. C3-substituted quinoline derivatives bearing specific piperazine modifications achieve >200-fold selectivity for α2C-adrenoceptors [1]. In contrast, C8-substituted piperazinylquinoline derivatives (e.g., SB-742457/Intepirdine) demonstrate high-affinity 5-HT₆ receptor antagonism with Ki = 1.4 nM and >100-fold selectivity over other serotonin receptor subtypes [2].

Receptor Pharmacology Selectivity Adrenoceptor Antagonists

C3-Piperazinyl-Quinoline Derivatives Exhibit Antiplasmodial Activity with Selectivity Indices >200

Quinolinepiperazinyl-aryltetrazoles (QPTs) incorporating the C3-piperazinylquinoline core demonstrated in vitro antiplasmodial activity against chloroquine-resistant PfINDO strains. Most compounds showed IC₅₀ < 10 μM, with lead compounds 66 and 75 achieving IC₅₀ values of 2.25 μM and 1.79 μM respectively [1]. Crucially, these compounds exhibited high selectivity with selectivity indices (SI) > 50 against mammalian cells, with compounds 66 and 75 achieving SI values of 178 and 223 respectively [1].

Antimalarial Plasmodium falciparum Drug Resistance

C3-Piperazinyl Scaffold Enables Gram-Scale Synthesis of c-Met Inhibitor Precursors

The one-pot modified Friedländer protocol developed specifically for C3-piperazinyl-substituted quinolines enables large-scale synthesis of key intermediates for c-Met inhibitors. The method was explicitly demonstrated to be scalable and suitable for generating structurally diverse C3-substituted analogs for SAR studies [1]. In contrast, alternative synthetic routes to C4- or C8-substituted piperazinylquinolines often require multi-step sequences or suffer from regioselectivity challenges that limit scalability [2].

Process Chemistry c-Met Inhibitors Oncology

Validated Application Scenarios for 3-(Piperazin-1-yl)quinoline Based on Comparative Evidence


c-Met Inhibitor Lead Optimization and SAR Expansion

Researchers developing c-Met kinase inhibitors should procure 3-(piperazin-1-yl)quinoline as the core building block to access the one-pot modified Friedländer synthetic route. This methodology enables rapid generation of diverse C3-substituted analogs and has been validated for gram-scale production of key intermediates [6]. The C4- and C8-substituted isomers lack comparable scalable synthetic protocols.

Respiratory Syncytial Virus (RSV) Fusion Inhibitor Discovery

Virology and antiviral drug discovery programs targeting RSV fusion should utilize the C3-piperazinylquinoline scaffold, which has demonstrated EC₅₀ values as low as 28 nM against RSV long (A) strain with favorable oral bioavailability [6]. Validated QSAR models (R² > 0.6, Q² > 0.5) are available to guide computational analog design and reduce synthetic burden [5].

α2C-Adrenoceptor Antagonist Development

Pharmacology programs focused on α2C-adrenoceptor modulation should select the C3-substituted piperazinylquinoline scaffold over C8-substituted alternatives. C3-positioning, when combined with appropriate piperazine substitutions, yields >200-fold selectivity for α2C-adrenoceptors with nanomolar potency (8.5 nM) [6]. C8-substituted variants instead show preferential binding to 5-HT₆ receptors, making them unsuitable for adrenoceptor-targeted programs [5].

Antimalarial Lead Discovery Against Chloroquine-Resistant Strains

Malaria drug discovery programs targeting chloroquine-resistant Plasmodium falciparum should consider C3-piperazinylquinoline derivatives, which have demonstrated IC₅₀ values of 1.79-2.25 μM against PfINDO strains with exceptional selectivity indices of 178-223 [6]. These SI values exceed typical antimalarial safety thresholds and surpass those of many C4-piperazinylquinoline antimalarial series.

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